
Tryptophan, N-acetyl-5-methoxy-
Vue d'ensemble
Description
Tryptophan, N-acetyl-5-methoxy-, also known as N-Acetyl-5-methoxytryptophan, is a compound with the molecular formula C14H16N2O4 . It is related to the neurotransmitters serotonin and melatonin . The compound has an average mass of 276.288 Da and a monoisotopic mass of 276.110992 Da .
Synthesis Analysis
The synthesis of N-acetyl-5-methoxytryptophan involves several steps. It is produced from tryptophan by tryptophan hydroxylase (TPH), which exists in two isoforms (TPH1 and TPH2). The decarboxylation of 5-hydroxytryptophan yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin (N-acetyl-5-methoxytryptamine) . An engineered Streptomyces albus J1074 strain expressing luz15 can also produce N-acetyl-5-hydroxytryptophan .
Molecular Structure Analysis
The molecular structure of N-acetyl-5-methoxytryptophan includes several key features. It has a molecular weight of 276.29 g/mol . The compound has a total of 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . The compound’s IUPAC name is (2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid .
Physical And Chemical Properties Analysis
N-acetyl-5-methoxytryptophan has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 608.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . The compound also has a molar refractivity of 73.8±0.3 cm3, a polar surface area of 91 Å2, and a molar volume of 209.1±3.0 cm3 .
Applications De Recherche Scientifique
- Researchers have explored melatonin’s impact on sleep disorders, jet lag, and shift work-related disturbances .
- Studies have investigated melatonin’s potential in preventing age-related diseases and reducing oxidative damage in various organs .
Circadian Rhythms and Sleep Regulation
Antioxidant Properties
Reproductive Health
Gastrointestinal System Integrity
Skin Health and Protection
Neuroprotection and Anti-Apoptotic Effects
Orientations Futures
Research on N-acetyl-5-methoxytryptophan and related compounds is ongoing. For example, studies are investigating the role of melatonin in seed germination , its potential for abiotic stress management in plants , and its presence in various foods and medicinal plants . These studies could lead to new insights into the functions and applications of N-acetyl-5-methoxytryptophan and related compounds.
Mécanisme D'action
Target of Action
The primary targets of Tryptophan, N-acetyl-5-methoxy- are melatonin receptors (MT1 and MT2) and serotonin receptors . These receptors play a crucial role in various physiological processes, including circadian regulation, antioxidant activity, and anti-cancer properties .
Mode of Action
Tryptophan, N-acetyl-5-methoxy- interacts with its targets, leading to a series of changes. For instance, it stimulates apoptosis, regulates paro-survival signals, hinders angiogenesis, and alters epigenetics in various oncological cells . It also blocks p38 MAPK and NF-κB activation, thereby attenuating the phenotypic switch of smooth muscle cells .
Biochemical Pathways
Tryptophan, N-acetyl-5-methoxy- is synthesized mainly from the metabolism of tryptophan via serotonin in the pineal gland . It plays a role in many physiological events, such as synchronizing circadian rhythms, reproduction, and preserving the integrity of the gastrointestinal system . It also maintains ROS levels through chemical interaction with ROS and activation of SOD, POD, APX, CAT, and GPX, leading to ROS detoxification .
Pharmacokinetics
It is known that due to its hydrophobicity, it can cross membranes by passive diffusion . This allows it to be evenly distributed to all biological tissues and fluids by crossing the blood-brain barrier .
Result of Action
The molecular and cellular effects of Tryptophan, N-acetyl-5-methoxy- are diverse. It has antioxidant, anti-ageing, immunomodulation, and anticancer properties . It also preserves SRF and MRTFA, thereby attenuating the phenotypic switch of smooth muscle cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tryptophan, N-acetyl-5-methoxy-. For instance, abiotic stress induces its synthesis, helping plants thrive under stress conditions . It is also considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen and oxygen species .
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptophan, N-acetyl-5-methoxy- | |
CAS RN |
43167-40-4 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)
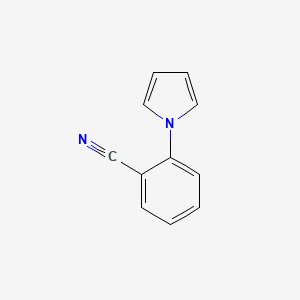
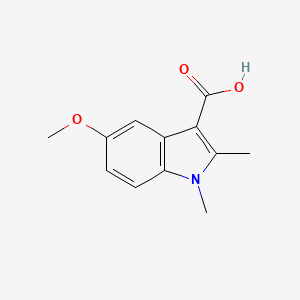

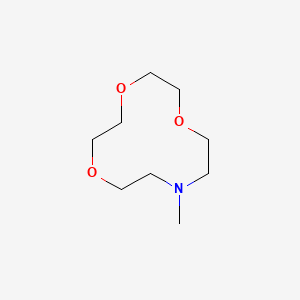
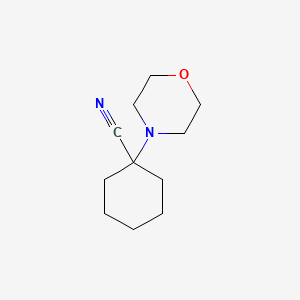




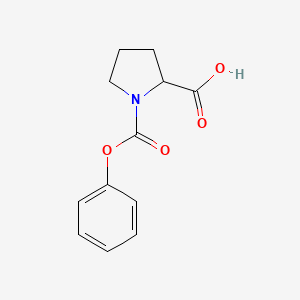
![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)